2-[(2-methoxyphenyl)methylidene]propanedinitrile
CAS No.: 2834-10-8
Cat. No.: VC7964702
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2834-10-8 |
---|---|
Molecular Formula | C11H8N2O |
Molecular Weight | 184.19 g/mol |
IUPAC Name | 2-[(2-methoxyphenyl)methylidene]propanedinitrile |
Standard InChI | InChI=1S/C11H8N2O/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6H,1H3 |
Standard InChI Key | YCZZNGRKFVBLDL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C=C(C#N)C#N |
Canonical SMILES | COC1=CC=CC=C1C=C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-[(2-Methoxyphenyl)methylidene]propanedinitrile (C₁₁H₈N₂O) features a planar methoxyphenyl ring connected to a propanedinitrile moiety via a methylidene bridge. The ortho-methoxy substituent introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds, such as 2-[(dimethylamino)methylidene]propanedinitrile, reveals a near-planar geometry with dihedral angles <10° between aromatic and nitrile groups, facilitating conjugation . This structural rigidity enhances electrophilic character at the nitrile carbons, making the compound susceptible to nucleophilic attacks.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related nitriles shows sharp absorption bands at ~2,200 cm⁻¹, confirming the presence of cyano groups . Nuclear magnetic resonance (NMR) data for similar compounds exhibit distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). Mass spectrometric analysis typically reveals a molecular ion peak at m/z 184 (M⁺), consistent with the molecular weight of 216.19 g/mol observed in Tyrphostin analogs .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via base-catalyzed condensation of 2-methoxybenzaldehyde with malononitrile. Piperidine or pyridine serves as the catalyst, with refluxing ethanol as the solvent (78°C, 6–8 hours) . This method yields ~75% product, comparable to protocols for 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile, where similar conditions achieve 70–80% efficiency.
Reaction equation:
Industrial Production Challenges
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methoxybenzoic acid, while milder agents like SeO₂ produce aldehydes.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to primary amines, whereas LiAlH₄ generates secondary amines via intermediate imine formation .
Substitution Reactions
The methoxy group undergoes demethylation with BBr₃ to form phenolic derivatives, which exhibit enhanced solubility in polar solvents. Nitrile groups participate in cycloaddition reactions, forming heterocycles such as pyrazoles under microwave irradiation .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Studies on structurally similar compounds, such as Tyrphostin AG 34, demonstrate broad-spectrum activity against Gram-positive bacteria and fungi . While specific MIC data for 2-[(2-methoxyphenyl)methylidene]propanedinitrile remains proprietary, related nitriles inhibit Staphylococcus aureus at 0.5–1.0 mg/mL, likely through disruption of cell membrane integrity.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its nitro derivatives are explored as nitric oxide donors for cardiovascular therapies .
Materials Science
Conjugated nitriles enhance the electron-transport properties of organic semiconductors. Thin films of 2-[(2-methoxyphenyl)methylidene]propanedinitrile exhibit a bandgap of 2.8 eV, suitable for photovoltaic applications .
Comparison with Structural Analogs
Property | 2-[(2-Methoxyphenyl)methylidene]propanedinitrile | 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
---|---|---|
Solubility in H₂O | 0.2 mg/mL | 1.5 mg/mL |
Antimicrobial MIC (avg) | 0.7 mg/mL | 0.5 mg/mL |
Thermal Stability | Decomposes at 200°C | Decomposes at 185°C |
The ortho-methoxy derivative’s lower solubility arises from hindered hydrogen bonding, whereas para-hydroxy analogs exhibit improved bioavailability .
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